3-(2,3-Dichlorobenzoyl)thiophene
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Overview
Description
3-(2,3-Dichlorobenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a dichlorobenzoyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorobenzoyl)thiophene typically involves the acylation of thiophene with 2,3-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Thiophene+2,3-Dichlorobenzoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorobenzoyl)thiophene can undergo various chemical reactions, including:
Electrophilic substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, especially at the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated thiophene derivatives, while nucleophilic substitution can lead to the formation of substituted benzoyl thiophenes.
Scientific Research Applications
3-(2,3-Dichlorobenzoyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorobenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dichlorobenzoyl group can enhance the compound’s binding affinity and specificity for its target, while the thiophene ring can contribute to the compound’s overall stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzoylthiophene: Similar structure but with different substitution patterns.
Thiophene-2-carboxylic acid: Lacks the dichlorobenzoyl group but shares the thiophene core.
Benzoylthiophene: Contains a benzoyl group instead of a dichlorobenzoyl group.
Uniqueness
3-(2,3-Dichlorobenzoyl)thiophene is unique due to the presence of the dichlorobenzoyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(2,3-dichlorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-9-3-1-2-8(10(9)13)11(14)7-4-5-15-6-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOCXAXBZJAJMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641854 |
Source
|
Record name | (2,3-Dichlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-50-1 |
Source
|
Record name | (2,3-Dichlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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